molecular formula C15H22O B14724999 2-Benzyl-1,3-dimethylcyclohexan-1-ol CAS No. 10396-89-1

2-Benzyl-1,3-dimethylcyclohexan-1-ol

Cat. No.: B14724999
CAS No.: 10396-89-1
M. Wt: 218.33 g/mol
InChI Key: NUKIYFNTTDMPOD-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of a benzyl group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.

    Reduction: 2-Benzyl-1,3-dimethylcyclohexane.

    Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.

Scientific Research Applications

2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylcyclohexanol: Lacks the two methyl groups on the cyclohexane ring.

    1,3-Dimethylcyclohexanol: Lacks the benzyl group.

    2-Benzyl-1,3-dimethylcyclohexanone: The ketone analog of 2-Benzyl-1,3-dimethylcyclohexan-1-ol.

Uniqueness

This compound is unique due to the presence of both a benzyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10396-89-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-benzyl-1,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3

InChI Key

NUKIYFNTTDMPOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CC2=CC=CC=C2)(C)O

Origin of Product

United States

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